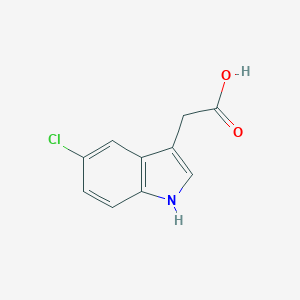

5-Chloroindole-3-acetic acid

Overview

Description

5-Chloroindole-3-acetic acid (CAS Number: 1912-45-4) is a chemical compound with a molecular weight of 209.63 . It is also known as (5-chloro-1H-indol-3-yl)acetic acid . It is a molecular entity capable of donating a hydron to an acceptor .

Synthesis Analysis

The synthesis of indole derivatives like this compound often involves the degradation of tryptophan in higher plants . A biosynthetic pathway involving an endophytic fungus, Colletotrichum fructicola CMU-A109, has been reported for the production of indole-3-acetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) . This indicates the presence of a chlorine atom in the indole ring .Chemical Reactions Analysis

Indole derivatives like this compound have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The degradation of tryptophan in higher plants produces indole-3-acetic acid .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 445.6±30.0 °C at 760 mmHg, and a flash point of 223.3±24.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Plant Growth Regulation : 4-Cl-IAA is known to be a potent auxin in various bioassays, influencing plant growth and development. It has been identified in plants from the Vicieae tribe of the Fabaceae family and Pinus sylvestris. This suggests that 5-Chloroindole-3-acetic acid might also play a significant role in plant growth and development (Reinecke, 2004).

Rooting Promoters : Studies have shown that chlorinated auxins like 5,6-Dichloroindole-3-acetic acid and 4-Cl-IAA exhibit strong rooting-promoting activity, which is crucial for agricultural practices involving plant cuttings (Katayama, Saito, & Kanayama, 2010).

Synthesis and Biological Activities : The synthesis and biological activities of 4-Cl-IAA and its esters have been explored, showing significant potential in enhancing plant growth, particularly in promoting root formation in plant cuttings (Katayama, 2000).

Auxin Quantification in Plants : Techniques have been developed for the quantitative determination of chloroindole auxins like 4-Cl-IAA in plants, highlighting their significance in plant biology and potential for manipulation in agricultural applications (Engvild, Egsgaard, & Larsen, 1980).

Hormonal Activity and Biosynthesis : Studies into the biosynthesis of halogenated auxins like 4-Cl-IAA in plants, particularly in legumes, reveal the importance of these compounds in plant hormonal activity and development (Tivendale et al., 2012).

Mechanism of Action

Target of Action

5-Chloroindole-3-acetic acid (5-Cl-IAA) is an indole derivative, which are known to have unique properties of mimicking peptide structures and reversible binding to enzymes . These compounds are of great value in the regulation of plant growth . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .

Mode of Action

Indole derivatives, including 5-Cl-IAA, bind with high affinity to multiple receptors . This binding triggers a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . The analysis of target recognition, receptor recognition, key activation sites, and activation mechanisms of indoles in plants is a crucial step for further developing compounds as plant growth regulators and immune inducers .

Biochemical Pathways

Indole-3-acetic acid (IAA), a common indole derivative, is a plant hormone produced by the degradation of tryptophan in higher plants . It is likely that 5-Cl-IAA follows a similar pathway. The transformation of IAA into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) represents a new bacterial pathway for IAA inactivation/degradation . This conversion has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .

Pharmacokinetics

It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that they may be readily absorbed and distributed within the organism

Result of Action

The binding of 5-Cl-IAA to its targets triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . These changes include the stimulation of root and fruit formation . Additionally, 5-Cl-IAA activates the plant’s immune system against harmful biotic and abiotic factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Cl-IAA. For example, certain abiotic factors such as high or low temperature can function cooperatively and precisely in controlling free IAA levels . .

Safety and Hazards

Future Directions

Indole and its derivatives have been found to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported .

properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRLSDFVXNFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172641 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1912-45-4 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

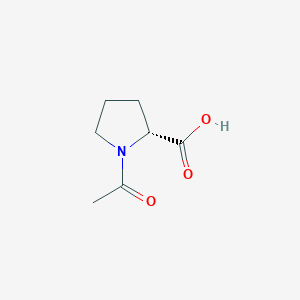

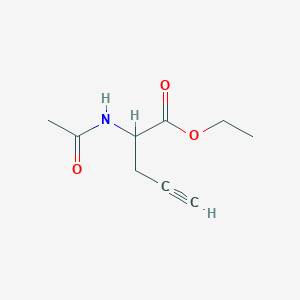

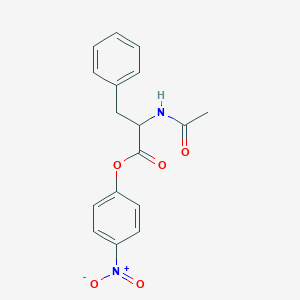

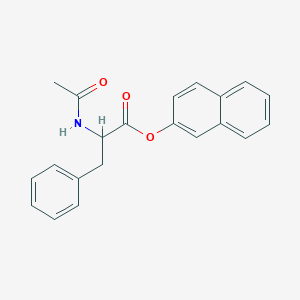

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.